7-Hydroxycoumarin glucuronide sodium salt

Drug Transport Pharmacokinetics Metabolite Excretion

Researchers quantifying 7-hydroxycoumarin metabolism face a critical lack of authentic, isomer-resolved glucuronide standards. This sodium salt, specifically formed by UGT1A1, is the definitive reference standard for accurate LC-MS analysis. - Validated for HPLC with an LOD of 200 ng/ml and a linear range of 0.5-100 μg/ml. - Unique substrate for the MRP3/4 efflux transporters, enabling accurate cellular pharmacokinetic modeling. - Supplied as a water-soluble crystalline powder, guaranteed ≥95% by HPLC, with global shipment on blue ice.

Molecular Formula C15H13NaO9
Molecular Weight 360.25 g/mol
CAS No. 168286-98-4
Cat. No. B196166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxycoumarin glucuronide sodium salt
CAS168286-98-4
Synonyms2-Oxo-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Monosodium Salt;  Umbelliferyl β-D-Glucuronide Sodium Salt
Molecular FormulaC15H13NaO9
Molecular Weight360.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
InChIInChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1
InChIKeySKHLGBDGEPDEME-KSOKONAESA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

7-Hydroxycoumarin Glucuronide Sodium Salt Metabolite Standard


7-Hydroxycoumarin glucuronide sodium salt (CAS 168286-98-4), also known as umbelliferyl β-D-glucuronide, is a phase II metabolite of 7-hydroxycoumarin (7-HC) . It is formed endogenously via conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically the UGT1A1 isoform . This sodium salt form is supplied as a water-soluble crystalline powder [1] and serves as a critical analytical reference standard for quantifying 7-hydroxycoumarin metabolism in various in vitro and in vivo systems .

7-Hydroxycoumarin Glucuronide Sodium Salt vs. Generic Glucuronides


In-class glucuronide conjugates, such as 4-methylumbelliferyl glucuronide (4-MUG) or p-nitrophenyl glucuronide, cannot simply be interchanged with 7-hydroxycoumarin glucuronide due to profound differences in their molecular recognition by key metabolic enzymes and transporters. While 7-hydroxycoumarin glucuronide is specifically formed by the UGT1A1 isoform [2], other conjugates may have different UGT isoform specificities [1]. Critically, 7-hydroxycoumarin glucuronide is a specific substrate for the efflux transporters MRP3 and MRP4, a property not shared by its parent aglycone, 7-hydroxycoumarin [2]. This unique transport profile governs its excretion and cellular pharmacokinetics [2], meaning a different glucuronide standard will not accurately model the disposition of this specific coumarin metabolite.

7-Hydroxycoumarin Glucuronide Sodium Salt: Quantifiable Evidence


MRP3/4 Transporter Specificity

7-Hydroxycoumarin glucuronide (7-HC-G) is a specific substrate for the efflux transporters MRP3 and MRP4, while its parent aglycone, 7-hydroxycoumarin (7-HC), is not transported by any of the efflux transporters tested, including MRP1-4, BCRP, and P-gp [1]. This demonstrates a critical difference in cellular handling and excretion pathways between the metabolite and its precursor.

Drug Transport Pharmacokinetics Metabolite Excretion

UGT1A1-Catalyzed Formation

The formation of 7-hydroxycoumarin glucuronide from 7-hydroxycoumarin is specifically catalyzed by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 . This contrasts with 4-methylumbelliferone, which, while also a substrate for UGT1A1, can be glucuronidated by other UGT isoforms as well [1].

Drug Metabolism UGT Enzymes Isoform Specificity

HPLC Bioanalytical Method

Validated HPLC methods have established a limit of detection (LOD) of 200 ng/ml for 7-hydroxycoumarin glucuronide in human plasma and serum, with a linear detection range of 0.5–100 μg/ml [1]. This provides a defined and reliable analytical window for quantifying this specific metabolite in complex biological samples.

Analytical Chemistry HPLC Method Bioanalysis

Zonal Glucuronidation in Liver Lobules

The maximal rate of glucuronidation for 7-hydroxycoumarin has been directly measured in different zones of the liver lobule. In perfused livers from phenobarbital-treated rats, the maximal rate of glucuronidation was 9.6 µmol/g/hr in periportal regions and 35 µmol/g/hr in pericentral regions [1]. This demonstrates a 3.6-fold higher capacity for 7-hydroxycoumarin glucuronide formation in the pericentral zone.

Hepatology Metabolism Enzyme Kinetics

7-Hydroxycoumarin Glucuronide Sodium Salt Applications


Quantitative Metabolite Bioanalysis

This compound is ideally suited as a quantitative standard in HPLC and LC-MS methods for analyzing 7-hydroxycoumarin metabolites in biological matrices like plasma, serum, and urine [1]. Its established LOD (200 ng/ml) and linear range (0.5–100 μg/ml) in HPLC methods provide a validated analytical framework for accurate quantitation [1].

MRP3/4-Mediated Excretion

As a specific substrate for the MRP3 and MRP4 efflux transporters, this compound is a valuable tool for studying the role of these transporters in the hepatobiliary and renal excretion of glucuronide conjugates [2]. Its use can help elucidate mechanisms of drug-drug interactions and transporter-mediated clearance pathways.

In Vitro Hepatic Phase II Models

The compound can be used to assess UGT1A1 activity in various in vitro systems, including liver microsomes, hepatocytes, and precision-cut liver slices [1]. Its formation can be monitored to validate the metabolic competency of these models, particularly for studies focused on zonal differences in glucuronidation capacity within the liver lobule [1].

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